molecular formula C17H14 B13931084 9-Methyl-10-vinylanthracene CAS No. 52830-46-3

9-Methyl-10-vinylanthracene

Cat. No.: B13931084
CAS No.: 52830-46-3
M. Wt: 218.29 g/mol
InChI Key: DRRJFUPMBLRKSQ-UHFFFAOYSA-N
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Description

9-Methyl-10-vinylanthracene is an organic compound with the molecular formula C17H14. It is a derivative of anthracene, characterized by the presence of a methyl group at the 9th position and a vinyl group at the 10th position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-10-vinylanthracene typically involves the palladium-catalyzed Heck reactionThe reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like triethylamine, under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Heck reactions. The scalability of this method makes it suitable for industrial applications, ensuring the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-10-vinylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Methyl-10-vinylanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyl-10-vinylanthracene is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes intersystem crossing to a triplet state, which can then participate in various photochemical reactions. This property is exploited in applications such as fluorescence imaging and photodynamic therapy .

Comparison with Similar Compounds

Uniqueness: 9-Methyl-10-vinylanthracene is unique due to the presence of both a methyl and a vinyl group, which significantly influences its photophysical properties and chemical reactivity. This dual substitution makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity profiles .

Properties

CAS No.

52830-46-3

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

9-ethenyl-10-methylanthracene

InChI

InChI=1S/C17H14/c1-3-13-16-10-6-4-8-14(16)12(2)15-9-5-7-11-17(13)15/h3-11H,1H2,2H3

InChI Key

DRRJFUPMBLRKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=C

Origin of Product

United States

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